molecular formula C13H9NO B12880024 3-(Furan-2-yl)-2-phenylacrylonitrile CAS No. 1207-91-6

3-(Furan-2-yl)-2-phenylacrylonitrile

Cat. No.: B12880024
CAS No.: 1207-91-6
M. Wt: 195.22 g/mol
InChI Key: KIVIUFMRHGKARE-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Furan-2-yl)-2-phenylacrylonitrile is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds containing a five-membered ring with four carbon atoms and one oxygen atom. This specific compound features a furan ring attached to a phenyl group and an acrylonitrile moiety, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-2-phenylacrylonitrile typically involves the condensation of furan-2-carbaldehyde with benzyl cyanide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate greener solvents and catalysts to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-2-phenylacrylonitrile undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: 3-(Furan-2-yl)-2-phenylpropylamine.

    Substitution: Halogenated derivatives such as 3-(Furan-2-yl)-2-(4-bromophenyl)acrylonitrile.

Scientific Research Applications

3-(Furan-2-yl)-2-phenylacrylonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its furan moiety.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-2-phenylacrylonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds or coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

    3-(Furan-2-yl)propanoic acid: A furan derivative with a carboxylic acid group instead of a nitrile group.

    3-(Furan-2-yl)-2-phenylpropanoic acid: Similar structure but with a carboxylic acid group.

    3-(Furan-2-yl)-2-phenylpropanal: Similar structure but with an aldehyde group.

Uniqueness

3-(Furan-2-yl)-2-phenylacrylonitrile is unique due to its combination of a furan ring, phenyl group, and nitrile moiety. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

1207-91-6

Molecular Formula

C13H9NO

Molecular Weight

195.22 g/mol

IUPAC Name

(E)-3-(furan-2-yl)-2-phenylprop-2-enenitrile

InChI

InChI=1S/C13H9NO/c14-10-12(9-13-7-4-8-15-13)11-5-2-1-3-6-11/h1-9H/b12-9-

InChI Key

KIVIUFMRHGKARE-XFXZXTDPSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\C2=CC=CO2)/C#N

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=CO2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.